molecular formula C25H14F3N3O2S B11473205 (2Z)-2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11473205
M. Wt: 477.5 g/mol
InChI Key: MVIRANKZXGDUKB-MRCUWXFGSA-N
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Description

(2Z)-2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that features a unique structure combining indole, thiazole, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common approach includes the condensation of 3-(trifluoromethyl)benzaldehyde with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under acidic conditions to form the intermediate. This intermediate is then cyclized with 2-aminobenzimidazole and thioamide under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration can be performed using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2Z)-2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2Z)-2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-thione

Uniqueness

The uniqueness of (2Z)-2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its trifluoromethyl group, which imparts distinct electronic properties, enhancing its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C25H14F3N3O2S

Molecular Weight

477.5 g/mol

IUPAC Name

(2Z)-2-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C25H14F3N3O2S/c26-25(27,28)15-7-5-6-14(12-15)13-30-18-10-3-1-8-16(18)20(22(30)32)21-23(33)31-19-11-4-2-9-17(19)29-24(31)34-21/h1-12H,13H2/b21-20-

InChI Key

MVIRANKZXGDUKB-MRCUWXFGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N4C5=CC=CC=C5N=C4S3)/C(=O)N2CC6=CC(=CC=C6)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C(=O)N2CC6=CC(=CC=C6)C(F)(F)F

Origin of Product

United States

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